![molecular formula C21H24ClN3O2 B5678927 1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5678927.png)
1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include nucleophilic substitution reactions, ester hydrolysis, and reductive amination methods. A method for synthesizing a closely related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution and ester hydrolysis, exemplifies the complexity and the high-yield strategies employed in synthesizing such compounds (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction and DFT (Density Functional Theory) structures. These analyses reveal the conformational preferences of the molecules, including chair, twisted, and envelope structures of various cyclic components within the compound (Şahin et al., 2012).
Chemical Reactions and Properties
The compound's chemical reactivity includes its participation in cycloaddition reactions and its ability to act as a cyclopropanone equivalent in synthetic applications. These properties enable the formation of pyrroles, pyrrolines, and pyrrolizidines, highlighting the compound's versatility in organic synthesis (Wasserman et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior in different environments. While specific data on "1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide" is not available, related compounds exhibit diverse solubility profiles in polar organic solvents, and their crystalline structures are characterized by hydrogen bonds and π…π interactions that contribute to crystal stabilization (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties of such compounds often involve their binding affinity and selectivity towards biological targets. Studies on analogous compounds have shown interactions with cannabinoid receptors, indicating the potential for biological activity that could be relevant for pharmaceutical applications (Shim et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(1H-pyrrole-3-carbonyl)piperidin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-18-5-3-17(4-6-18)21(8-9-21)20(27)24-12-15-2-1-11-25(14-15)19(26)16-7-10-23-13-16/h3-7,10,13,15,23H,1-2,8-9,11-12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUITXWSGPJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide |
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